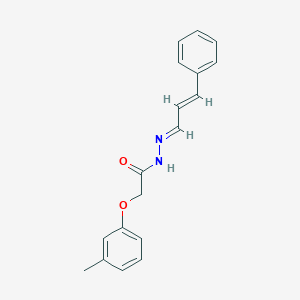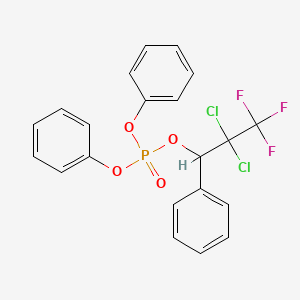![molecular formula C20H29N3O3 B11690532 2-Methylpropyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11690532.png)
2-Methylpropyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[4-(Dietilamino)fenil]-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de 2-metilpropilo es un compuesto orgánico complejo con una estructura única que incluye un grupo dietilamino, un anillo fenilo y un núcleo de tetrahidropirimidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[4-(Dietilamino)fenil]-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de 2-metilpropilo normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de 4-(dietilamino)benzaldehído con acetoacetato de etilo en presencia de acetato de amonio para formar el anillo de tetrahidropirimidina. El intermedio resultante se esterifica entonces con alcohol de 2-metilpropilo en condiciones ácidas para producir el producto final .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-[4-(Dietilamino)fenil]-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de 2-metilpropilo experimenta varias reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse mediante reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas.
Reducción: Las reacciones de reducción con agentes como el hidruro de aluminio y litio pueden convertir el grupo carbonilo en alcoholes.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo dietilamino o en el anillo fenilo, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)
Reducción: Hidruro de aluminio y litio (LiAlH₄), borohidruro de sodio (NaBH₄)
Sustitución: Agentes halogenantes, nucleófilos como aminas o tioles
Productos principales
Oxidación: Ácidos carboxílicos, cetonas
Reducción: Alcoholes
Sustitución: Varios derivados sustituidos
Aplicaciones Científicas De Investigación
El 4-[4-(Dietilamino)fenil]-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de 2-metilpropilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como sonda bioquímica o inhibidor en estudios enzimáticos.
Medicina: Se explora su potencial efecto terapéutico, incluyendo propiedades antiinflamatorias y anticancerígenas.
Mecanismo De Acción
El mecanismo de acción del 4-[4-(Dietilamino)fenil]-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de 2-metilpropilo implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo dietilamino puede aumentar la afinidad de unión del compuesto a estas dianas, lo que lleva a la inhibición o modulación de su actividad. El anillo fenilo y el núcleo de tetrahidropirimidina contribuyen a la estabilidad general y la biodisponibilidad del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
4-(Dietilamino)benzaldehído: Un precursor en la síntesis del compuesto diana.
Acetoacetato de etilo: Otro precursor utilizado en la síntesis.
Derivados de tetrahidropirimidina: Compuestos con estructuras básicas similares pero con diferentes sustituyentes.
Singularidad
El 4-[4-(Dietilamino)fenil]-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de 2-metilpropilo es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su grupo dietilamino aumenta la solubilidad y la afinidad de unión, mientras que el núcleo de tetrahidropirimidina proporciona estabilidad estructural .
Propiedades
Fórmula molecular |
C20H29N3O3 |
|---|---|
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
2-methylpropyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H29N3O3/c1-6-23(7-2)16-10-8-15(9-11-16)18-17(14(5)21-20(25)22-18)19(24)26-12-13(3)4/h8-11,13,18H,6-7,12H2,1-5H3,(H2,21,22,25) |
Clave InChI |
DZPCWCKSWPLNQR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-{[(3,5-Dinitrophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B11690450.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11690451.png)

![3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11690462.png)
![N'-[(E)-9-anthrylmethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11690468.png)

![2-(2,4-dimethylphenoxy)-N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11690499.png)
![(5Z)-3-cyclohexyl-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690501.png)

![(4Z)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690506.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11690517.png)

![(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690528.png)

